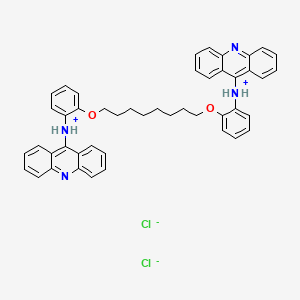
9,9'-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C46H42N4O2.2ClH and a molecular weight of 755.84 g/mol This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties linked by an octamethylene bridge
Preparation Methods
The synthesis of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps. One common method starts with the preparation of o-phenylenediamine, which is then reacted with acridine derivatives under specific conditions. The reaction typically involves the use of solvents such as ethanol and catalysts like zinc powder to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. This is often achieved using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the acridine or o-phenylenediamine moieties .
Scientific Research Applications
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA and disrupt cellular processes.
Mechanism of Action
The mechanism of action of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can interact with proteins, altering their structure and function, which can have various biological effects .
Comparison with Similar Compounds
Similar compounds to 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include other acridine derivatives and o-phenylenediamine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and linkages. For example:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye in biological research.
o-Phenylenediamine: A precursor to many heterocyclic compounds and used in various chemical syntheses.
The uniqueness of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structure, which combines the properties of both acridine and o-phenylenediamine, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
66724-92-3 |
|---|---|
Molecular Formula |
C46H44Cl2N4O2 |
Molecular Weight |
755.8 g/mol |
IUPAC Name |
acridin-9-yl-[2-[8-[2-(acridin-9-ylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N4O2.2ClH/c1(3-17-31-51-43-29-15-13-27-41(43)49-45-33-19-5-9-23-37(33)47-38-24-10-6-20-34(38)45)2-4-18-32-52-44-30-16-14-28-42(44)50-46-35-21-7-11-25-39(35)48-40-26-12-8-22-36(40)46;;/h5-16,19-30H,1-4,17-18,31-32H2,(H,47,49)(H,48,50);2*1H |
InChI Key |
GSGHIELQZNZKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
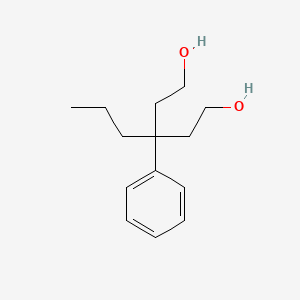
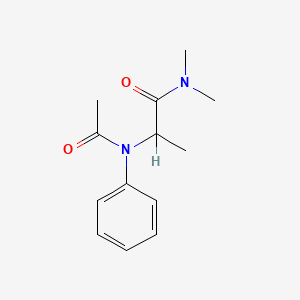
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)

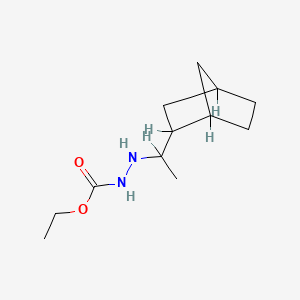
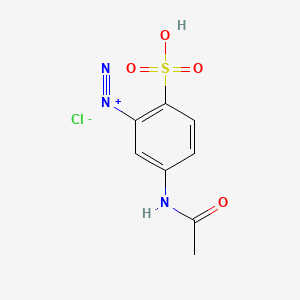
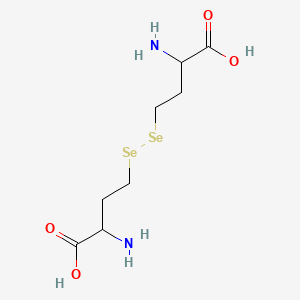
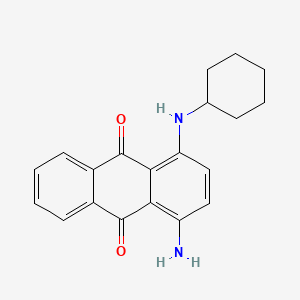
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
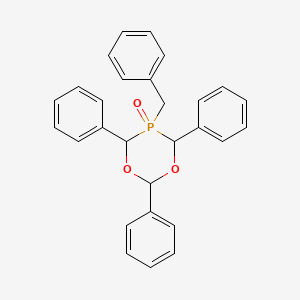
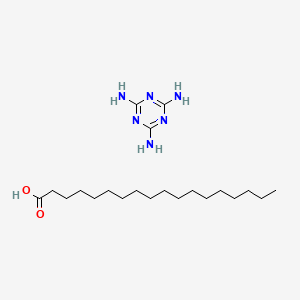
![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
